molecular formula C14H11IN2O2 B398694 2-[(2-Iodobenzoyl)amino]benzamide

2-[(2-Iodobenzoyl)amino]benzamide

Cat. No.: B398694
M. Wt: 366.15g/mol
InChI Key: GLQUQPQZDARWKV-UHFFFAOYSA-N
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Description

2-[(2-Iodobenzoyl)amino]benzamide is a specialized organic compound with the molecular formula C14H11IN2O2 and a molecular weight of 366.16 g/mol . It is part of the benzamide class of aromatic organic compounds, which consist of a benzene ring substituted by an amide functional group and are known to include various derivatives with additional substitutions . As a benzamide derivative featuring both amide and iodine substituents, this compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. It is primarily used in laboratory research settings for the development of novel chemical entities and for investigating structure-activity relationships. The presence of the iodine atom makes it a potential precursor for further functionalization through metal-catalyzed cross-coupling reactions. This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H11IN2O2

Molecular Weight

366.15g/mol

IUPAC Name

2-[(2-iodobenzoyl)amino]benzamide

InChI

InChI=1S/C14H11IN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

GLQUQPQZDARWKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 2-[(3-Iodobenzoyl)amino]benzamide

The positional isomer 2-[(3-iodobenzoyl)amino]benzamide (CAS: 6110-30-1) differs only in the iodine substituent’s position on the benzoyl ring (3- vs. 2-position). Despite identical molecular formulas, subtle differences in physicochemical properties are observed:

  • Density : 1.751 g/cm³ (both isomers)
  • Boiling Point : 429.6°C (3-iodo) vs. 422.7°C (2-iodo) .

Biological Relevance: While neither isomer’s bioactivity is explicitly documented, iodine’s position can influence steric and electronic interactions with biological targets.

Halogen-Substituted Benzamides

Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)

Nitazoxanide (CAS: 55981-09-4) replaces iodine with a nitro-thiazole group. Key differences include:

  • Molecular Weight : 356.3 g/mol vs. 366.15 g/mol (2-iodo compound).
  • Bioactivity : Nitazoxanide is a broad-spectrum antiparasitic agent, highlighting how electron-withdrawing groups (e.g., nitro) enhance pharmacological activity .

Comparison with Functional Analogs

Antimicrobial Benzamides

2-Azetidinone derivatives, such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide, exhibit potent antimicrobial activity against Gram-positive bacteria and fungi. These compounds leverage the azetidinone ring’s rigidity for target binding, a feature absent in 2-[(2-iodobenzoyl)amino]benzamide .

Anticancer Benzamides

Compound N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide shows moderate activity against breast cancer (MCF7) cells. QSAR studies indicate that topological parameters (e.g., Balaban index) govern efficacy, suggesting that iodine’s bulky nature in 2-[(2-iodobenzoyl)amino]benzamide may hinder similar activity .

Comparison with Heterocyclic Derivatives

2-Aminobenzimidazoles

2-Aminobenzimidazoles share a benzamide-like core but incorporate a fused imidazole ring. These derivatives exhibit antiviral and anticancer properties due to enhanced hydrogen-bonding capabilities. For example, 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine demonstrates improved solubility and target affinity compared to simple benzamides .

Thiazole and Isoxazole Derivatives

Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide integrate heterocyclic moieties for enhanced pharmacokinetics. The thiazole ring improves metabolic stability, a feature absent in iodine-containing benzamides .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
2-[(2-Iodobenzoyl)amino]benzamide 366.15 1.751 422.7
2-[(3-Iodobenzoyl)amino]benzamide 366.15 1.751 429.6
Nitazoxanide 356.3 - -

Q & A

Q. What are the key considerations for synthesizing 2-[(2-Iodobenzoyl)amino]benzamide with high purity?

Methodological Answer: Synthesis requires strict control of reaction parameters, including temperature (typically 60–80°C), solvent selection (e.g., DMF or THF for solubility), and inert atmospheres to prevent oxidation of iodine-containing intermediates. Purification steps, such as column chromatography or recrystallization, are critical to isolate the compound from byproducts like unreacted 2-iodobenzoic acid. Analytical techniques like thin-layer chromatography (TLC) and 1H^1H-/13C^{13}C-NMR should be used to monitor reaction progress and confirm purity (≥95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: 1H^1H-NMR and 13C^{13}C-NMR are essential for confirming the amide bond formation and iodine substitution pattern (e.g., chemical shifts for aromatic protons at δ 7.3–8.5 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650–1700 cm1^{-1}) of the benzamide group. High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular toxicity data for this compound?

Methodological Answer: Contradictions often arise from off-target effects or differences in cellular uptake. Dose-response assays (e.g., IC50_{50} vs. LD50_{50}) should be conducted to identify a therapeutic window. Parallel studies using isotopic labeling (e.g., 125I^{125}I) can track cellular uptake efficiency. Additionally, comparative metabolomics may reveal unintended interactions with non-target enzymes, as seen in benzamide derivatives affecting glucose metabolism .

Q. What strategies optimize the pharmacokinetic properties of 2-[(2-Iodobenzoyl)amino]benzamide while maintaining its biological activity?

Methodological Answer: Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amino substituents) to the benzamide core, can improve solubility without compromising activity. Prodrug approaches (e.g., esterification of the amide group) enhance bioavailability. In silico modeling (e.g., molecular dynamics simulations) predicts metabolic stability, while in vivo PK/PD studies in rodent models validate improvements in half-life and tissue distribution .

Q. How should researchers analyze structure-activity relationships (SAR) when substituents on the benzamide core alter biological activity?

Methodological Answer: Systematic SAR analysis involves synthesizing derivatives with controlled variations (e.g., halogens, alkyl chains, or heterocycles at the 2-iodo position) and testing them against target enzymes or cell lines. Quantitative SAR (QSAR) models correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity. For example, replacing iodine with bulkier substituents (e.g., thiazole rings) may enhance binding affinity to kinase targets, as observed in related benzamide derivatives .

Q. What experimental designs mitigate degradation of 2-[(2-Iodobenzoyl)amino]benzamide during long-term stability studies?

Methodological Answer: Accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure identifies degradation pathways (e.g., hydrolysis of the amide bond). Stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) can be added to formulations. Ultra-HPLC/MS-MS analysis detects major degradation products, such as 2-iodobenzoic acid, and guides storage recommendations (e.g., desiccated, –20°C in amber vials) .

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